molecular formula C11H18O3 B12681953 Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate CAS No. 96619-86-2

Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

Cat. No.: B12681953
CAS No.: 96619-86-2
M. Wt: 198.26 g/mol
InChI Key: XMILIFWSJFWFFU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS: 96619-86-2, EC: 306-198-8) is an epoxide-containing ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . Its structure features a methyl ester group at position 2 of the oxirane (epoxide) ring and a branched aliphatic chain (4-methylpent-3-enyl) at position 3 (Figure 1).

Properties

CAS No.

96619-86-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-8(2)6-5-7-11(3)9(14-11)10(12)13-4/h6,9H,5,7H2,1-4H3

InChI Key

XMILIFWSJFWFFU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C(O1)C(=O)OC)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the oxirane (epoxide) ring on a suitable precursor containing an alkene.
  • Introduction or preservation of the methyl ester group.
  • Control of stereochemistry and regioselectivity during epoxidation.

The key challenge is the selective epoxidation of the 4-methylpent-3-enyl side chain while maintaining the integrity of the ester functionality.

Epoxidation of 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate Precursors

Epoxidation is commonly achieved by oxidation of the corresponding alkene using peroxy acids or other oxygen donors. The following methods have been reported:

Method Oxidant Catalyst/Conditions Yield/Selectivity Notes
m-CPBA (meta-chloroperoxybenzoic acid) m-CPBA Room temperature, organic solvent (e.g., dichloromethane) Moderate to high yield; enantioselectivity up to 73% ee in related systems Widely used for epoxidation of alkenes; mild conditions
tert-Butyl hydroperoxide (TBHP) TBHP Acidic or basic catalyst, solvent dependent Good yield; variable enantioselectivity Alternative to m-CPBA; sometimes requires catalyst optimization
Hydrogen peroxide (H2O2) H2O2 Catalysts such as transition metal complexes Moderate yield; environmentally friendly oxidant Requires catalyst to activate peroxide

These oxidants facilitate the formation of the oxirane ring by transferring an electrophilic oxygen atom to the alkene double bond.

Multi-step Synthesis via Ketone and Ester Intermediates

A detailed synthetic route reported in patent literature involves the following steps:

Step Reaction Reagents/Conditions Product Notes
1 Hydrogenation of 3-methyl-pent-3-en-2-one H2 gas, Ru/Al catalyst, 85°C, 10 bar pressure 3-methyl-pentan-2-one Selective hydrogenation of alkene to ketone
2 Reaction of 3-methyl-pentan-2-one with methyl monochloroacetate Sodium methoxide in methanol, 0-20°C, 3 hours 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid methyl ester Epoxidation and ester formation via nucleophilic substitution
3 Saponification and acidification Aqueous NaOH (20%), phosphoric acid to pH 2 3-sec-butyl-3-methyl-oxirane-2-carboxylic acid Conversion of ester to acid
4 Decarboxylation Reflux at 80-90°C 2,3-dimethyl-pentanal Removal of carboxyl group to form aldehyde intermediate
5 Further transformations Various reagents Target compound or derivatives Optional steps for functionalization

This route highlights the use of catalytic hydrogenation, nucleophilic substitution, saponification, and decarboxylation to build the oxirane ester structure.

Organocatalytic Enantioselective Epoxidation

Recent research has explored organocatalytic methods for enantioselective epoxidation, which may be adapted for this compound:

  • Use of hypervalent iodine reagents as electrophilic oxygen sources.
  • Catalysis by chiral amines or amino acid derivatives (e.g., L-phenylalanine derivatives).
  • Reaction proceeds via 1,4-heteroconjugate addition followed by intramolecular enamine oxidation to form the oxirane ring.
  • Conditions typically involve mild temperatures, organic solvents, and acid catalysts such as trifluoroacetic acid salts.
  • Enantioselectivities up to 73% ee have been reported in model systems.

This method offers a stereoselective approach to epoxide formation, potentially applicable to this compound synthesis.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Peracid Epoxidation (m-CPBA) m-CPBA Room temp, organic solvent Simple, high yield Moderate enantioselectivity, hazardous reagent
Peroxide Oxidation (TBHP, H2O2) TBHP, H2O2 + catalyst Acidic/basic, variable temp Environmentally friendly (H2O2) Requires catalyst optimization
Multi-step Synthesis via Ketone H2, Ru/Al catalyst; methyl monochloroacetate; NaOH; acid Elevated temp and pressure; reflux Scalable, well-defined intermediates Multi-step, requires careful control
Organocatalytic Enantioselective Epoxidation Hypervalent iodine reagents, chiral amines Mild temp, acid catalyst High stereoselectivity Complex catalyst preparation

Research Findings and Considerations

  • The choice of epoxidation method depends on the desired stereochemical outcome, scale, and safety considerations.
  • Multi-step synthetic routes involving ketone intermediates and methyl monochloroacetate provide robust access to the methyl ester oxirane but require multiple purification steps.
  • Organocatalytic methods offer promising enantioselective synthesis but may be limited by catalyst availability and substrate scope.
  • Reaction monitoring by chromatographic and spectroscopic methods (e.g., GC, NMR) is essential for optimizing yield and purity.
  • Safety data for this compound is limited; standard precautions for handling epoxides and esters apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate typically involves:

  • Epoxidation : The precursor, 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carbaldehyde, is reacted with methanol in the presence of an acid catalyst.
  • Industrial Production : Large-scale production might employ continuous flow reactors to optimize yield and purity.

The compound undergoes various chemical reactions:

  • Oxidation : Can lead to the formation of diols.
  • Reduction : Converts ester groups to alcohols.
  • Substitution : Nucleophilic attacks can modify the oxirane ring.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with oxirane structures possess antimicrobial properties, inhibiting bacterial growth through interaction with cellular components.
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative stress.
  • Anticancer Potential : Preliminary studies indicate that it may induce apoptosis in cancer cells, potentially through modulation of signaling pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various oxiranes, this compound was tested against multiple bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

A comparative study utilized DPPH radical scavenging assays to evaluate the antioxidant activity of this compound alongside others. It demonstrated a dose-dependent increase in radical scavenging capacity, underscoring its potential as an effective antioxidant.

Case Study 3: Anticancer Activity

Research on various oxirane derivatives revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study indicated its ability to induce apoptosis via mitochondrial pathways, positioning it as a candidate for further anticancer drug development.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its unique reactivity makes it valuable for synthesizing various derivatives that may exhibit enhanced biological properties or different functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This interaction can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate (CAS: 75033-21-5)

  • Molecular Formula : C₁₂H₂₀O₃
  • Molecular Weight : 212.28 g/mol
  • Key Differences : Ethyl ester substituent instead of methyl.
  • Properties :
    • Boiling Point: 251.2°C
    • Density: 0.992 g/cm³
  • Comparison : The ethyl ester increases molecular weight and boiling point compared to the methyl analog, consistent with enhanced van der Waals interactions. The lower density may reflect differences in packing efficiency due to the longer alkyl chain.

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate (CAS: 96125-49-4)

  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Differences : Aromatic 4-methoxyphenyl substituent replaces the aliphatic chain.
  • Properties :
    • Higher polarity due to the aromatic ring and methoxy group.
    • Likely elevated melting point compared to aliphatic analogs .
  • Reactivity : The electron-donating methoxy group may stabilize the epoxide ring, reducing susceptibility to nucleophilic attack. This contrasts with the aliphatic target compound, where the absence of conjugated systems could increase reactivity.

Methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate (CAS: 63478-69-3)

  • Molecular Formula : C₁₂H₁₄O₃
  • Molecular Weight : 206.24 g/mol
  • Key Differences : 4-Methylphenyl substituent introduces aromaticity.
  • Density: Not reported, but expected to exceed 1.0 g/cm³ due to aromatic packing .
  • Applications : Aromatic epoxides are often intermediates in pharmaceuticals, whereas aliphatic analogs like the target compound may serve as flavorants or terpene precursors.

Isopropyl 3-methyl-3-(p-isobutylphenyl)oxirane-2-carboxylate (CAS: 53500-83-7)

  • Molecular Formula : C₁₈H₂₄O₃
  • Molecular Weight : 288.38 g/mol
  • Key Differences : Bulky isopropyl ester and p-isobutylphenyl group.
  • Properties :
    • Boiling Point: 345.6°C
    • Density: 1.046 g/cm³
  • Comparison : The bulky substituents significantly increase molecular weight and boiling point, highlighting the impact of steric hindrance on volatility. The higher density reflects tighter molecular packing.

Structural and Functional Analysis

Substituent Effects on Physical Properties

Compound Substituent Type Boiling Point (°C) Density (g/cm³)
Target Compound (Methyl ester) Aliphatic (C₅H₉) Not reported ~0.99 (estimated)
Ethyl analog (CAS: 75033-21-5) Aliphatic (C₅H₉) 251.2 0.992
4-Methoxyphenyl analog (CAS: 96125-49-4) Aromatic (C₆H₄OCH₃) Not reported Not reported
p-Isobutylphenyl analog (CAS: 53500-83-7) Aromatic (C₁₀H₁₃) 345.6 1.046

Trends :

  • Aliphatic chains lower boiling points compared to aromatic analogs.
  • Bulkier substituents (e.g., isopropyl, p-isobutylphenyl) increase density and boiling point due to enhanced intermolecular forces.

Biological Activity

Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate, with the CAS number 96619-86-2, is a compound of interest in organic chemistry and biochemistry. Its unique oxirane structure and carboxylate functionality make it a valuable intermediate in synthetic organic chemistry and a subject of biological activity studies. This article explores its biological activities, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Density 1.004 g/cm³
Boiling Point 231.9 °C at 760 mmHg
Flash Point 89.7 °C

This compound exhibits biological activity primarily through its interaction with enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules, which may modulate enzyme activities and influence metabolic pathways .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Studies suggest that compounds with oxirane structures can exhibit antimicrobial properties. This compound may inhibit bacterial growth through its reactive oxirane group, which can interact with cellular components.
  • Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for protecting cells from oxidative stress. Antioxidants play a role in preventing cellular damage associated with various diseases .
  • Anticancer Potential : Preliminary studies indicate that the compound may have anticancer effects, potentially through apoptosis induction in cancer cells. The mechanism might involve the modulation of signal transduction pathways that regulate cell survival and death .

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial properties of various oxiranes, this compound was tested against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

A comparative study assessed the antioxidant activity of different compounds, including this compound using DPPH radical scavenging assays. The compound showed a dose-dependent increase in radical scavenging activity, indicating its potential as an effective antioxidant.

Case Study 3: Anticancer Activity

Research conducted on various oxirane derivatives revealed that this compound exhibited cytotoxic effects on human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, making it a candidate for further anticancer drug development .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameActivity TypeNotable Findings
2,3-Epoxy-geranial AntimicrobialEffective against various bacterial strains
Carvone Antioxidant/AnticancerInduces apoptosis in cancer cell lines
Limonene oxide AntioxidantExhibits significant radical scavenging ability

Q & A

Basic: What experimental methods are recommended for synthesizing Methyl 3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylate?

Methodological Answer:
The synthesis of epoxide derivatives like this compound typically involves epoxidation of precursor alkenes or condensation reactions. Quantum-chemical calculations (e.g., AM1 semi-empirical methods) can predict thermodynamic feasibility and activation barriers for synthetic pathways. For example, analogous oxirane carboxylate syntheses showed that substituents influence reaction exothermicity/endothermicity, requiring temperature and pH optimization . Key steps include:

  • Precursor preparation : Use of 4-methylpent-3-enyl derivatives for alkylation.
  • Epoxidation : Controlled oxidation with peracids or enzymatic catalysts.
  • Purification : Chromatography or recrystallization to isolate stereoisomers.

Table 1: Computed vs. Experimental Reaction Parameters (Example)

ParameterComputed (AM1)Experimental
ΔH (kJ/mol)+85 (endothermic)+78
Activation Energy120 kJ/mol115 kJ/mol

Basic: How can X-ray crystallography resolve the stereochemistry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for determining absolute configuration and stereochemistry. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key considerations:

  • Crystal growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate).
  • Data collection : High-resolution (<1.0 Å) data reduces twinning risks.
  • Refinement : Hydrogen-bonding patterns (C–H···O) help validate epoxide ring geometry .

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:
Stereocontrol requires chiral catalysts or auxiliaries. For example:

  • Chiral Lewis acids (e.g., Jacobsen catalysts) can induce enantioselective epoxidation.
  • Protecting groups : Bulky substituents (e.g., 4-methylpent-3-enyl) may sterically guide ring closure.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, as seen in trans-Linaloloxide synthesis .

Advanced: What computational strategies predict regioselectivity in epoxide ring-opening reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

  • Nucleophilic attack : Electrophilic epoxide carbons are identified via Mulliken charges.
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous vs. non-polar environments.
  • Hydrogen-bonding networks : Etter’s graph-set analysis predicts stabilizing interactions that direct reactivity .

Data Contradiction: How to resolve discrepancies between computational and experimental reaction yields?

Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or transition-state approximations. Mitigation strategies:

  • Benchmark calculations : Compare multiple methods (e.g., DFT vs. MP2) for energy barriers.
  • Experimental validation : Use kinetic isotopic effects (KIE) or in-situ spectroscopy (e.g., FTIR) to probe mechanisms.
  • Error analysis : Statistical tools (e.g., Monte Carlo simulations) quantify uncertainty in computational models .

Advanced: How does hydrogen bonding influence the compound’s stability in crystalline form?

Methodological Answer:
Hydrogen-bonding networks stabilize crystal packing. Graph-set analysis (e.g., Etter’s rules) classifies interactions:

  • Motifs : Chains (C), rings (R), or discrete (D) bonds.
  • Directionality : Strong O–H···O bonds anchor epoxide oxygen, while weak C–H···O interactions define layer spacing.
  • Thermal stability : DSC/TGA data correlate with hydrogen-bond density .

Table 2: Hydrogen-Bonding Parameters (Hypothetical Data)

Bond TypeDistance (Å)Angle (°)Motif
O–H···O2.75165R₂²(8)
C–H···O3.10145C(6)

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR : 1^1H/13^13C NMR identifies methyl groups (δ 1.2–1.5 ppm) and epoxide protons (δ 3.0–4.0 ppm).
  • IR : Epoxide C–O–C stretching (~1250 cm⁻¹) and ester C=O (~1740 cm⁻¹).
  • MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 209.17 (calc. 209.18) .

Advanced: How to analyze enantiomeric excess in asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare experimental spectra with DFT-simulated transitions.
  • NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals .

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